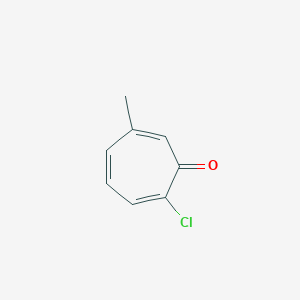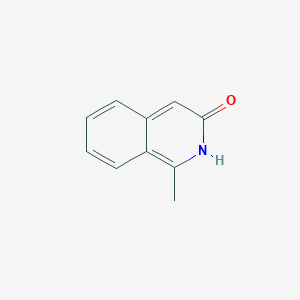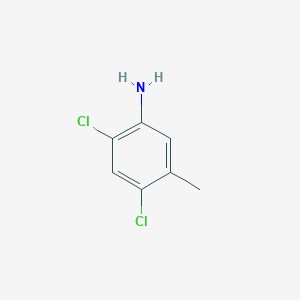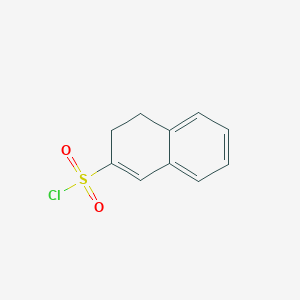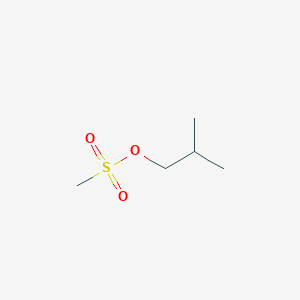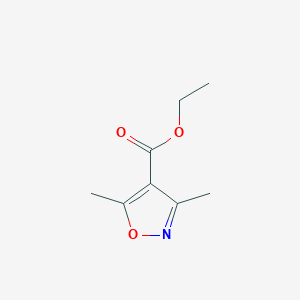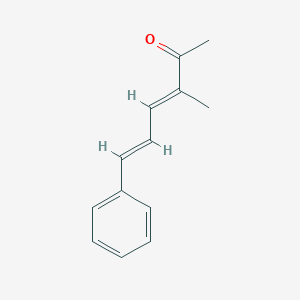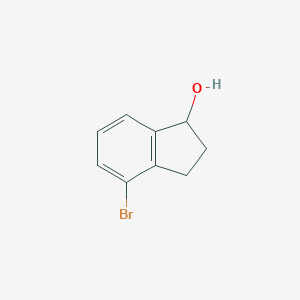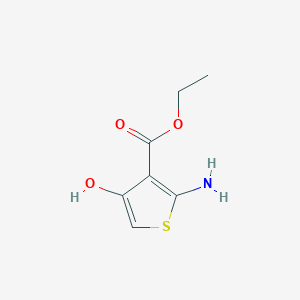
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate, also known as ethyl 2-amino-3-(4-hydroxyphenyl)thiophene-4-carboxylate, is a chemical compound with potential applications in the field of pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various cell types. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate is its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer drugs. This compound has been shown to exhibit potent biological activities and has a relatively simple chemical structure, which makes it a promising candidate for further optimization. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate. One of the main directions is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. This can be achieved through the synthesis of analogs and derivatives of this compound, which can be screened for their biological activities. Another direction is the investigation of the molecular targets and signaling pathways that are involved in the biological effects of this compound. This can be achieved through the use of various biochemical and molecular biology techniques, such as proteomics and genomics. Finally, the in vivo efficacy and safety of this compound need to be evaluated in animal models, which can provide valuable information for its potential clinical applications.
Métodos De Síntesis
The synthesis of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate can be achieved by the reaction of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-bromo-4-hydroxy-3-nitrothiophene-5-carboxylate with aniline in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate 2-amino-4-hydroxy-3-thiophenecarboxylate in good yields. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied extensively in vitro and in vivo, and has shown promising results in various preclinical studies.
Propiedades
Número CAS |
16694-23-8 |
|---|---|
Nombre del producto |
Ethyl 2-amino-4-hydroxy-3-thiophenecarboxylate |
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h3,9H,2,8H2,1H3 |
Clave InChI |
MWNFUBNNWKPURP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1O)N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1O)N |
Otros números CAS |
16694-23-8 |
Sinónimos |
2-Amino-4-hydroxy-3-thiophenecarboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



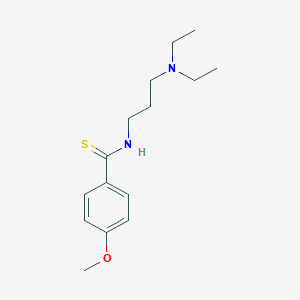
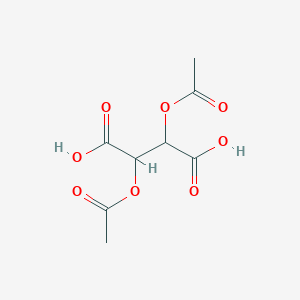
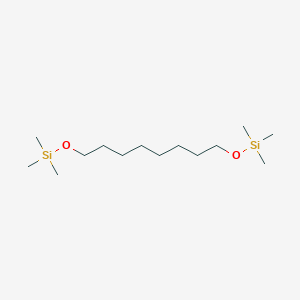
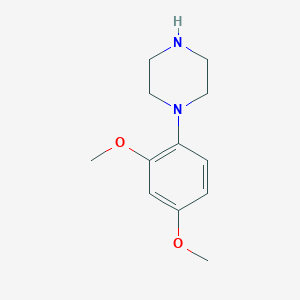
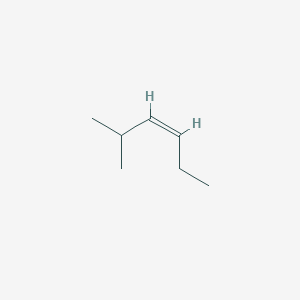
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
